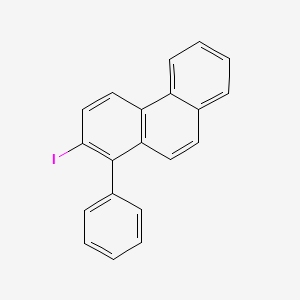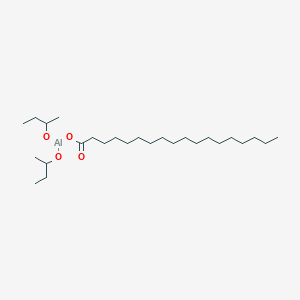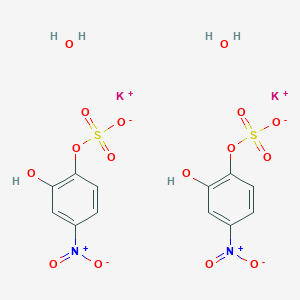
dipotassium;(2-hydroxy-4-nitrophenyl) sulfate;dihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dipotassium;(2-hydroxy-4-nitrophenyl) sulfate;dihydrate typically involves the sulfonation of 4-nitrocatechol. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfate ester. The product is then purified and crystallized to obtain the dipotassium salt dihydrate form .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the consistency and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Dipotassium;(2-hydroxy-4-nitrophenyl) sulfate;dihydrate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure optimal yields .
Major Products
The major products formed from these reactions include amino derivatives and substituted phenolic compounds, which can be further utilized in various applications .
Wissenschaftliche Forschungsanwendungen
Dipotassium;(2-hydroxy-4-nitrophenyl) sulfate;dihydrate has a wide range of scientific research applications:
Chemistry: Used as a chromogenic substrate in enzyme assays to measure the activity of sulfatases.
Biology: Employed in the study of glycosaminoglycan-degrading enzymes and mucopolysaccharidoses.
Medicine: Utilized in diagnostic assays for lysosomal storage disorders.
Industry: Applied in the production of dyes, pigments, and as a corrosion inhibitor.
Wirkmechanismus
The compound acts as a substrate for sulfatase enzymes. The sulfatase catalyzes the hydrolysis of the sulfate ester bond, releasing the phenolic compound and inorganic sulfate. This reaction is crucial in various biochemical pathways, including the degradation of glycosaminoglycans .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Nitrophenyl sulfate: Another sulfate ester used in similar biochemical assays.
2-Hydroxy-5-nitrophenyl sulfate: A closely related compound with similar applications.
Uniqueness
Dipotassium;(2-hydroxy-4-nitrophenyl) sulfate;dihydrate is unique due to its specific structure, which allows it to act as an effective substrate for sulfatase enzymes. Its dipotassium salt form enhances its solubility and stability, making it suitable for various research and industrial applications .
Eigenschaften
Molekularformel |
C12H12K2N2O16S2 |
|---|---|
Molekulargewicht |
582.6 g/mol |
IUPAC-Name |
dipotassium;(2-hydroxy-4-nitrophenyl) sulfate;dihydrate |
InChI |
InChI=1S/2C6H5NO7S.2K.2H2O/c2*8-5-3-4(7(9)10)1-2-6(5)14-15(11,12)13;;;;/h2*1-3,8H,(H,11,12,13);;;2*1H2/q;;2*+1;;/p-2 |
InChI-Schlüssel |
YWDZXQCXYVNXOZ-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])O)OS(=O)(=O)[O-].C1=CC(=C(C=C1[N+](=O)[O-])O)OS(=O)(=O)[O-].O.O.[K+].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


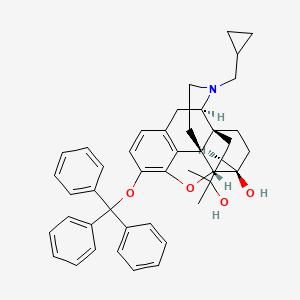
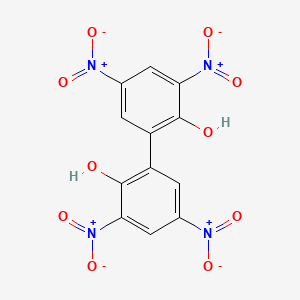
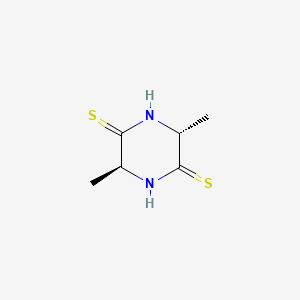
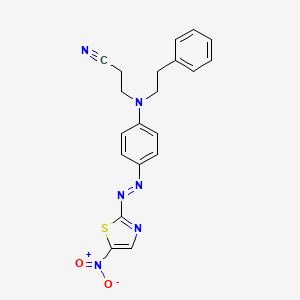
![Zirconium,[(1R)-[1,1'-binaphthalene]-2,2'-diolato(2-)-kO2,kO'2][(1R)-[1,1'-biphenyl]-2,2'-diylbis[(1,2,3,4,5-h)-3,4-dimethyl-2,4-cyclopentadien-1-ylidene]]-](/img/structure/B15342545.png)
![3,3-Dimethyl-13-p-tolyl-2,3,4,13-tetrahydroindazolo[1,2-b]phthalazine-1,6,11-trione](/img/structure/B15342552.png)
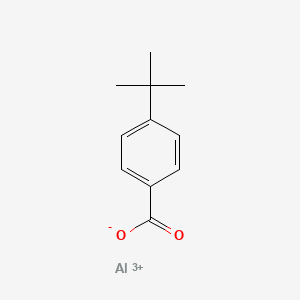

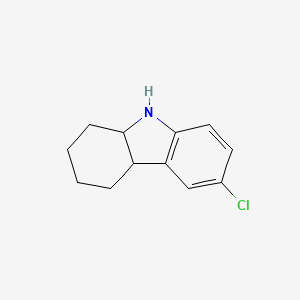
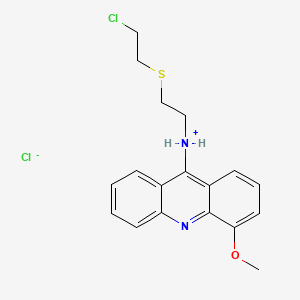
![2-[3,5-bis(ethylcarbamoyl)-2,4,6-triiodophenoxy]butanoate;methyl(2,3,4,5,6-pentahydroxyhexyl)azanium](/img/structure/B15342577.png)
